1H NMR and 13C NMR assignments for 2-methyl-2,4-diphenyl-1,3-dioxolane
1H NMR and 13C NMR assignments for 2-methyl-2,4-diphenyl-1,3-dioxolane
In-Depth Technical Guide: 1 H and 13 C NMR Assignments for 2-Methyl-2,4-diphenyl-1,3-dioxolane
Executive Summary
For researchers and drug development professionals, the structural elucidation of substituted 1,3-dioxolanes is a critical quality control step, particularly when these motifs are utilized as protecting groups or pharmacophores. 2-Methyl-2,4-diphenyl-1,3-dioxolane presents a unique analytical challenge due to its two chiral centers (C2 and C4), which result in distinct cis and trans diastereomers.
As a Senior Application Scientist, I approach NMR assignment not merely as a peak-matching exercise, but as a self-validating system of stereochemical logic. Every chemical shift, coupling constant, and through-space interaction must corroborate the 3D spatial reality of the molecule. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR assignments for this compound, grounded in established spectroscopic principles and authoritative literature.
Synthesis and Reaction Causality
To understand the NMR spectra, one must first understand the origin of the molecule. 2-Methyl-2,4-diphenyl-1,3-dioxolane is typically synthesized via the acid-catalyzed acetalization of 1-phenyl-1,2-ethanediol (styrene glycol) with acetophenone.
The causality behind the experimental design is rooted in Le Chatelier's principle. Because acetalization is a reversible condensation reaction releasing water, a Dean-Stark apparatus is employed to continuously remove the aqueous byproduct, driving the equilibrium toward the dioxolane product[1]. The resulting product is a mixture of cis and trans diastereomers (relative to the two phenyl groups), which exhibit distinct NMR profiles due to the anisotropic shielding effects of the aromatic rings[2].
Figure 1: End-to-end workflow from acetalization synthesis to stereochemical NMR elucidation.
Stereochemical Framework & NOESY Logic
The fundamental difference between the cis and trans isomers lies in the spatial orientation of the C2-methyl group relative to the C4-phenyl group. The 1,3-dioxolane ring adopts an envelope conformation.
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In the cis-diphenyl isomer: The C2-phenyl and C4-phenyl groups are on the same face of the ring. Consequently, the C2-methyl group is forced onto the opposite face, placing it cis to the C4-proton.
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In the trans-diphenyl isomer: The C2-phenyl and C4-phenyl groups are on opposite faces. Here, the C2-phenyl group is cis to the C4-proton.
This geometric reality dictates the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) strategy. By measuring through-space dipole-dipole interactions (< 5 Å), we can definitively assign the diastereomers. A strong NOE cross-peak between the C2-methyl and the C4-proton validates the cis-diphenyl architecture, whereas an NOE between the C2-phenyl ortho-protons and the C4-proton validates the trans-diphenyl architecture.
Figure 2: NOESY correlation logic used to differentiate cis and trans diastereomers.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the expected chemical shifts based on empirical rules and literature precedents for 2-methyl-2-phenyl-1,3-dioxolane[1] and 4-phenyl-1,3-dioxolane derivatives[3].
Table 1: 1 H NMR Data (CDCl 3 , 400 MHz)
The C5 methylene protons are diastereotopic, forming an ABX spin system with the C4 methine proton. The causality of their splitting pattern is governed by the Karplus equation, where the vicinal coupling constants ( 3J ) depend heavily on the dihedral angle.
| Proton | Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Logic & Causality |
| C2-CH 3 | 1.65 - 1.75 | Singlet (s) | - | 3H | Deshielded by adjacent oxygens and the C2-phenyl ring. The exact shift varies by ~0.1 ppm between diastereomers due to anisotropic shielding[1]. |
| C5-H a | 3.85 - 3.95 | Pseudo-triplet (t) or dd | 2Jgem ≈ 8.5, 3Jvic ≈ 8.0 | 1H | Diastereotopic proton trans to C4-Ph. Strong geminal coupling and large vicinal coupling due to a dihedral angle near 180°. |
| C5-H b | 4.25 - 4.35 | Doublet of doublets (dd) | 2Jgem ≈ 8.5, 3Jvic ≈ 6.5 | 1H | Diastereotopic proton cis to C4-Ph. Deshielded by the ring geometry; smaller vicinal coupling due to a dihedral angle near 60°[3]. |
| C4-H | 5.05 - 5.20 | Doublet of doublets (dd) | 3Jvic ≈ 8.0, 6.5 | 1H | Highly deshielded by the adjacent oxygen and the directly attached C4-phenyl ring. |
| Aromatic | 7.20 - 7.55 | Multiplet (m) | - | 10H | Overlapping signals from the C2-phenyl and C4-phenyl rings. |
Table 2: 13 C NMR Data (CDCl 3 , 100 MHz)
The 13 C NMR spectrum serves as the ultimate self-validating system for acetal formation. The presence of the quaternary C2 carbon near 109 ppm is the definitive marker of a successful reaction[4].
| Carbon | Shift (ppm) | DEPT-135 Phase | Assignment Logic & Causality |
| C2-CH 3 | ~ 28.5 - 31.4 | Positive (CH 3 ) | Aliphatic methyl attached to the highly electron-withdrawing ketal center[1]. |
| C5 | ~ 71.5 | Negative (CH 2 ) | Dioxolane ring methylene. Phase inversion in DEPT-135 confirms CH 2 status. |
| C4 | ~ 79.0 | Positive (CH) | Dioxolane ring methine. Deshielded relative to C5 due to the attached phenyl ring. |
| C2 | ~ 109.5 | Quaternary (Null) | Ketal carbon (O-C-O). Highly deshielded by two electronegative oxygen atoms[1]. |
| Ar-CH | 126.0 - 129.5 | Positive (CH) | Aromatic methines of both phenyl rings. |
| Ar-C (ipso) | 139.0, 142.5 | Quaternary (Null) | Ipso carbons of the two phenyl rings. |
Step-by-Step Experimental Protocol
To ensure reproducibility and analytical integrity, the following protocol establishes a self-validating system for sample preparation and acquisition.
Phase 1: Sample Preparation
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Purification: Ensure the synthesized 2-methyl-2,4-diphenyl-1,3-dioxolane is purified via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to remove unreacted acetophenone and styrene glycol.
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Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is chosen because it lacks exchangeable protons and its residual solvent peak (7.26 ppm) serves as a reliable internal reference.
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Internal Standard: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at exactly 0.00 ppm acts as the absolute zero-point calibration, validating the chemical shift accuracy.
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Transfer: Transfer the solution to a high-precision 5 mm NMR tube, ensuring a sample depth of exactly 4-5 cm to optimize the magnetic field shimming.
Phase 2: Instrument Acquisition (Self-Validating Parameters)
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1 H NMR (1D):
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Frequency: 400 MHz (or higher).
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Scans: 16 to 32 scans.
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Pulse Angle: 30° pulse to ensure rapid relaxation and accurate quantitative integration.
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Validation: Integrate the C2-methyl singlet (set to 3.00). The C4-methine must integrate to exactly 1.00. Any deviation indicates an impure sample or incomplete relaxation.
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13 C NMR (1D):
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Frequency: 100 MHz.
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Scans: 1024 scans (due to the low natural abundance of 13 C).
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Decoupling: Use WALTZ-16 proton decoupling to collapse multiplets into sharp singlets, maximizing signal-to-noise ratio.
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2D NOESY (Stereochemical Validation):
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Mixing Time: Set to 300–500 ms. This specific window allows sufficient time for through-space magnetization transfer without causing spin diffusion (which could lead to false-positive long-range correlations).
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Execution: Map the cross-peaks between the C2-methyl (~1.7 ppm) and C4-methine (~5.1 ppm) to definitively assign the cis or trans diastereomer as outlined in the logic framework above.
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References
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Title: Melamine Trisulfonic Acid Acetalization of Carbonyl Compounds under Solvent-Free Conditions Source: Jordan Journal of Chemistry URL: [Link][1]
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Title: A Ring to Rule Them All: A Cyclic Ketene Acetal Comonomer Controls the Nitroxide-Mediated Polymerization of Methacrylates and Confers Tunable Degradability Source: Royal Society of Chemistry (RSC) URL: [Link][3]
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Title: Photoinitiated Cationic Cross-Linking of 4-Methylene-2-phenyl-1,3-dioxolane with 2,2'-(1,4-Phenylene)bis(4-methylene-1,3-dioxolane) Source: American Chemical Society (ACS) URL: [Link][2]
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Title: Efficient Acetalization of Carbonyl Compounds with Epoxides Catalyzed by N-(4-Methoxybenzyl)-2-cyanopyridinium Hexafluoroantimonate Source: Chemistry Letters (Oxford University Press) URL: [Link][4]
